6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one
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Overview
Description
Chlorophenols are any organochloride of phenol that contains one or more covalently bonded chlorine atoms . They are produced by electrophilic halogenation of phenol with chlorine .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The structure of similar compounds, such as 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, has been studied . These compounds were synthesized and evaluated for anti-hepatitis B virus (anti-HBV) activities in vitro to explore their structure-activity relationships (SARs) .Chemical Reactions Analysis
Several laboratory methods for the synthesis of phenols exist, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis
Chlorophenols are generally solid at room temperature . They have a strong, medicinal taste and smell .Scientific Research Applications
Crystal Structure and Molecular Modeling
Research conducted by de Armas et al. (2000) focused on the synthesis and structural characterization of a similar compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate. This study provided insights into the crystal structure and molecular modeling of the compound, which could be relevant for understanding the properties of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one in various applications (Héctor Novoa de Armas et al., 2000).
Spectroscopic Characterization and Quantum Chemical Calculations
Wazzan et al. (2016) conducted a study on molecular structure, spectroscopic characterization, and quantum chemical calculations of closely related compounds. This research could provide valuable data for understanding the spectroscopic and quantum properties of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one, potentially aiding in its scientific research applications (Nuha Wazzan et al., 2016).
Molecular Structure Analysis and Antimicrobial Activity
Sivakumar et al. (2021) explored the molecular structure, vibrational study, and antimicrobial activity of a related compound. The results from this study can be extrapolated to gain insights into the possible antimicrobial applications of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one (C. Sivakumar et al., 2021).
Dielectric Properties in Thin Films
Zeyada et al. (2016) investigated the dielectric properties of thin films of similar compounds. This research might offer insights into the electrical and dielectric properties of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one, which could be relevant in electronic or material science applications (H. Zeyada et al., 2016).
Mechanism of Action
The mechanism of action of similar compounds, such as 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, has been studied in the context of anti-HBV activities . Preliminary mechanism study suggested that these compounds could mainly enhance the transcript activity of HBV ENI (enhancer I), EN-II (enhancer II) .
Future Directions
properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKVGHPJYVDCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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